

Spectroscopic and Mechanistic Insights into Denudatine: A Technical Guide

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Compound of Interest

Compound Name: Denudatine

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This technical guide provides a comprehensive overview of the spectroscopic data for **Denudatine**-type diterpenoid alkaloids, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It also details the experimental protocols for acquiring this data and explores a key signaling pathway associated with the biological activity of related compounds. This document is intended for researchers, scientists, and drug development professionals working with this class of natural products.

Spectroscopic Data of a Denudatine-type Alkaloid (Cochlearenine)

The following tables summarize the ^1H and ^{13}C NMR spectroscopic data for cochlearenine, a representative **Denudatine**-type diterpenoid alkaloid. The data is presented as reported in the literature for the synthetic compound.

Table 1: ^1H NMR Spectroscopic Data for Cochlearenine (500 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)
1	3.86
2 α	1.89
2 β	1.61
3 α	1.51
3 β	1.31
5	1.99
6 α	1.70
6 β	1.58
7	2.58
9	2.22
10	1.96
11	2.08
12 α	1.63
12 β	1.51
13	2.65
14 α	1.54
14 β	1.44
15 α	1.48
15 β	1.25
17a	5.21
17b	4.98
18	0.82
19a	2.99

19b	2.37
20	2.85
21 α	2.71
21 β	2.58
22	1.08
1-OH	1.48

Table 2: ^{13}C NMR Spectroscopic Data for Cochlearenine (125 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)
1	72.8
2	28.5
3	34.2
4	38.8
5	49.3
6	25.8
7	45.4
8	54.0
9	45.6
10	44.0
11	49.9
12	30.1
13	37.7
14	38.8
15	33.1
16	158.4
17	107.0
18	28.5
19	59.9
20	72.5
21	53.6
22	13.9

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Cochlearenine

Ion	Calculated m/z	Found m/z
[M+H] ⁺	344.2584	344.2581

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-600, AV-500, DRX-500, AVQ-400, or AVB-400 spectrometer.

Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl₃).

Data Acquisition and Processing: Chemical shifts for ¹H NMR spectra are reported in parts per million (ppm) with the residual solvent peak (CHCl₃ at δ 7.26 ppm) as the internal standard. Chemical shifts for ¹³C NMR spectra are reported in ppm with the solvent peak (CDCl₃ at δ 77.16 ppm) as the internal standard.

High-Resolution Mass Spectrometry (HRMS)

Instrumentation: High-resolution mass spectra were obtained on a Thermo LTQ FT mass spectrometer.

Ionization Method: Electrospray ionization (ESI) was used in positive ion mode.

Data Analysis: The mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ was calculated and compared to the experimentally observed value to confirm the elemental composition.

Signaling Pathway

Denudatine-type diterpenoid alkaloids have been associated with the induction of apoptosis. A key pathway involved in this process is the Bax/Bcl-2/caspase-3 signaling cascade. The following diagram illustrates the logical flow of this pathway.



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Caption: The Bax/Bcl-2/caspase-3 apoptotic signaling pathway.

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